3-Bromo-5-chloropyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGQRCLIMHPEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513107-15-7 | |
| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 5 Chloropyrazolo 1,5 a Pyridine and Its Analogs
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core
Cyclization Reactions of Aminopyrazoles with 1,3-Biselectrophilic Reagents
A widely adopted and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the cyclocondensation reaction between 5-aminopyrazoles and 1,3-biselectrophilic reagents. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a 1,3-bisnucleophile. The reaction typically proceeds through an initial nucleophilic attack by the exocyclic amino group of the pyrazole (B372694) on one of the electrophilic centers, followed by an intramolecular cyclization involving the pyrazole ring nitrogen (N1) and the second electrophilic center, culminating in a dehydration step to form the aromatic bicyclic system. nih.govbeilstein-journals.org
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classic and frequently employed strategy for synthesizing pyrazolo[1,5-a]pyrimidines, which are isomeric to pyrazolo[1,5-a]pyridines but formed through similar principles. researchgate.netnih.gov The reaction involves the 5-aminopyrazole acting as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the fused ring. nih.gov These reactions are often conducted under acidic or basic conditions. nih.gov For instance, studies have shown that reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles in refluxing ethanol (B145695) produces pyrazolo[1,5-a]pyrimidines in yields ranging from 68% to 95%. organic-chemistry.org
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives from β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidine | Good | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidine | Good | nih.gov |
Enaminones and chalcones serve as effective 1,3-biselectrophilic synthons for the construction of the pyrazolo[1,5-a]pyridine ring system. The reaction of 5-aminopyrazoles with enaminones typically proceeds via a Michael-type addition of the exocyclic amino group, followed by intramolecular cyclization and elimination of a secondary amine. researchgate.net This approach is noted for its high regioselectivity. organic-chemistry.org For example, the reaction between 1-NH-5-aminopyrazole and an enaminone can lead to the formation of a pyrazolo[1,5-a]pyrimidine, where cyclocondensation occurs between the N1-H of the pyrazole and the carbonyl carbon of the enaminone. beilstein-journals.orgresearchgate.net While reactions with simple enones like chalcones can be challenging, they provide a valuable route for introducing aryl groups at positions 5 and 7 of the heterocyclic core. nih.gov A one-pot methodology has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones or chalcones in the presence of potassium persulfate and sodium halides. nih.gov
The application of microwave irradiation has significantly enhanced the efficiency of cyclization reactions for synthesizing pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs. nih.govbohrium.com Microwave assistance accelerates reaction times, often reduces side reactions, and improves product yields compared to conventional heating methods. bohrium.com For instance, the solvent-free, microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles at 180°C for just 2 minutes affords 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). researchgate.net This method highlights the advantages of microwave heating in facilitating rapid and efficient synthesis of these complex heterocycles. nih.gov Similarly, a microwave-assisted approach was developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Benefit of Microwave | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole + Enaminone | Longer reaction times, lower yields | 2 min, 180°C, 88-97% yield | Reduced time, increased yield, solvent-free | researchgate.net |
Cross-Dehydrogenative Coupling (CDC) Approaches
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and sustainable strategy for C-C bond formation, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach involves the direct coupling of two C-H bonds, offering high atom economy and step efficiency. nih.gov In the context of pyrazolo[1,5-a]pyridine synthesis, CDC reactions provide a novel route to construct the fused heterocyclic system. An efficient, catalyst-free CDC process has been developed involving the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen, to generate pyrazolo[1,5-a]pyridines. nih.govacs.orgresearchgate.net
Transition metal catalysts, particularly palladium, play a crucial role in many CDC reactions by activating otherwise unreactive C-H bonds. nih.govacs.org Palladium-catalyzed CDC reactions are significant in organic synthesis for their ability to form C-C bonds directly. acs.org A palladium(II)-catalyzed methodology has been successfully developed for the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives through the direct cross-dehydrogenative homocoupling of pyrazolo[1,5-a]pyridine precursors. acs.org This method demonstrates good functional group tolerance and achieves yields up to 94%. acs.org Another palladium-catalyzed intramolecular dehydrogenative coupling has been established for the synthesis of fused pyrazolo[1,5-a]pyrimidines, showcasing a practical approach with a broad substrate scope under mild conditions. acs.org
Table 3: Examples of Metal-Catalyzed CDC Reactions for Pyrazolo[1,5-a]pyridine Analogs
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | Palladium(II) | 3,3′-Bipyrazolo[1,5-a]pyridine | Up to 94 | acs.org |
Oxidant-Promoted Cross-Dehydrogenative Coupling Reactions
A notable and environmentally friendly approach to the pyrazolo[1,5-a]pyridine framework involves the use of oxidant-promoted cross-dehydrogenative coupling (CDC) reactions. This methodology allows for the formation of C-C or C-N bonds directly from C-H bonds, representing a highly atom-economical process. For instance, an efficient synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives has been developed through acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions of β-ketoesters and β-diketones with N-amino-2-iminopyridines. acs.orgnih.gov This catalyst-free process is believed to proceed through a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. acs.org
The reaction between N-amino-2-imino-pyridines and 1,3-dicarbonyl compounds in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures yields a variety of pyrazolo[1,5-a]pyridine derivatives. acs.org
Table 1: Examples of Pyrazolo[1,5-a]pyridine Derivatives Synthesized via Cross-Dehydrogenative Coupling
| Entry | N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Ethyl benzoylacetate | 7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 82% acs.org |
| 2 | 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 95% acs.org |
| 3 | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 90% nih.gov |
[3+2] Cycloaddition Strategies
The [3+2] cycloaddition reaction is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including the pyrazole moiety of the pyrazolo[1,5-a]pyridine system.
One of the most common and versatile routes to the pyrazolo[1,5-a]pyridine core involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles, such as alkynes and alkenes. acs.orgnih.gov In this reaction, the N-iminopyridinium ylide acts as a 1,3-dipole. The reaction of N-aminopyridinium salts with a base generates the corresponding N-iminopyridinium ylide in situ, which then reacts with an unsaturated compound to form the pyrazolo[1,5-a]pyridine skeleton. nih.gov This method allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyridines by varying the substituents on both the pyridinium (B92312) ylide and the dipolarophile. nih.govrsc.org
In some variations of the [3+2] cycloaddition, an oxidative step is required to achieve the final aromatic pyrazolo[1,5-a]pyridine product. nih.govmdpi.comorganic-chemistry.org These reactions often proceed through a dihydropyrazolo[1,5-a]pyridine intermediate, which is subsequently oxidized. This approach has been successfully applied to the synthesis of functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org The use of an oxidant, such as in the TEMPO-mediated [3+2] annulation-aromatization, can lead to high yields and predictable regioselectivity. The synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates has been achieved through the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines. nih.gov For less reactive acetylenes, the addition of a catalyst like Fe(NO₃)₃·9H₂O can promote the reaction. nih.gov
Table 2: Examples of Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition
| Entry | N-Iminopyridinium Ylide Precursor | Unsaturated Compound | Product | Yield (%) |
| 1 | N-aminopyridinium iodide | (1-chloro-2-nitrovinyl)benzene | 2-nitro-3-phenylpyrazolo[1,5-a]pyridine | - |
| 2 | N-aminopyridinium salt | Diethyl phenylethynylphosphonate | Diethyl 2-phenylpyrazolo[1,5-a]pyridine-3-phosphonate | Moderate nih.gov |
| 3 | N-aminopyridinium salt | Diethyl but-1-ynylphosphonate | Diethyl 2-ethylpyrazolo[1,5-a]pyridine-3-phosphonate | Moderate nih.gov |
Regioselective Halogenation Strategies for Pyrazolo[1,5-a]pyridine Scaffolds
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyridine scaffold is a crucial transformation, as halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.
Direct Halogenation Protocols
Direct halogenation provides a straightforward method for the introduction of halogen atoms onto the heterocyclic core. The regioselectivity of these reactions is a key consideration.
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. Research has shown that the C3 position of the pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack. A one-pot method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed, which involves a cyclocondensation reaction followed by oxidative halogenation. nih.gov In this context, the direct bromination of a pre-formed pyrazolo[1,5-a]pyrimidine was also demonstrated. nih.gov
For example, the treatment of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) with NBS in the presence of K₂S₂O₈ in water at room temperature afforded the corresponding 3-bromo derivative in high yield. nih.gov This indicates a strong regiochemical preference for bromination at the C3 position of the pyrazolo[1,5-a]pyrimidine core.
Table 3: Direct C3-Bromination of a Pyrazolo[1,5-a]pyrimidine Derivative
| Substrate | Reagent | Product | Yield (%) |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaBr/K₂S₂O₈ | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 95% nih.gov |
This regioselectivity is a key aspect in the synthesis of specifically substituted pyrazolo[1,5-a]pyridines like the 3-bromo-5-chloro derivative.
Chlorination using N-Chlorosuccinimide (NCS)
The introduction of a chlorine atom onto the pyrazolo[1,5-a]pyridine scaffold is frequently accomplished via electrophilic halogenation using N-Chlorosuccinimide (NCS). This reagent is a convenient and solid source of electrophilic chlorine, making it a common choice for the chlorination of various aromatic and heteroaromatic systems. commonorganicchemistry.comorganic-chemistry.orgisca.me The reactivity of the pyrazolo[1,5-a]pyridine ring system allows for direct C-H chlorination, typically occurring at positions that are electronically activated. For many heterocycles, reactions with NCS can be catalyzed by acids or dimethyl sulfoxide (B87167) (DMSO) to enhance reactivity, especially for less activated substrates. tcichemicals.comtcichemicals.com
Research has shown that for pyrazolo[1,5-a]pyrimidines, a related scaffold, reaction with NCS can lead to dichlorinated products, indicating the high reactivity of the core structure. researchgate.net The reaction conditions, such as solvent and temperature, can be manipulated to control the degree of halogenation. While NCS is a mild chlorinating agent, its effectiveness can be limited with deactivated aromatic systems. liv.ac.uk In the context of synthesizing 3-bromo-5-chloro-pyrazolo[1,5-a]pyridine, NCS would be employed to introduce the chlorine atom at the C5 position of a pre-brominated pyrazolo[1,5-a]pyridine or, conversely, to chlorinate the parent heterocycle before a subsequent bromination step.
| Substrate | Reagent | Catalyst/Solvent | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | NCS | Not specified | Dichlorinated products | Demonstrates the utility of NCS for halogenating the general scaffold. researchgate.net | researchgate.net |
| Deactivated Aromatics | NCS | BF₃-H₂O | Chlorinated aromatics | Strong acid activation is effective for less reactive substrates. organic-chemistry.org | organic-chemistry.org |
| (Hetero)arenes (Indoles, Pyridines) | NCS | DMSO (catalytic) | Chlorinated (Hetero)arenes | Provides a mild and neutral condition for chlorination with high regioselectivity. tcichemicals.com | tcichemicals.com |
| Aromatic Compounds | NCS | Water | Chlorinated arenes | An environmentally benign method yielding products in 75-96% yields. isca.me | isca.me |
Oxidative Halogenation with Halide Salts and Oxidants (e.g., K₂S₂O₈, Hypervalent Iodine(III) Reagents)
Oxidative halogenation represents a robust and environmentally conscious alternative to traditional methods. This approach utilizes simple, stable, and inexpensive alkali metal halide salts (e.g., KX or NaX, where X = Cl, Br, I) as the halogen source. rsc.orgnih.govacs.org The in-situ generation of an electrophilic halogen species is achieved through the use of a strong oxidizing agent.
Potassium persulfate (K₂S₂O₈) has been effectively employed as an oxidant for the direct C-H halogenation of pyrazolo[1,5-a]pyrimidines in water. nih.govacs.orgnih.gov This system facilitates highly regioselective halogenation at the C3 position. The reaction proceeds by heating a mixture of the pyrazolo[1,5-a]pyrimidine substrate, a sodium halide (NaX), and K₂S₂O₈ in an aqueous medium. nih.gov This methodology is noted for its wide functional group tolerance and scalability. nih.govacs.org
Another prominent class of oxidants used in these transformations are hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA). rsc.orgnih.govresearchgate.net These reagents facilitate the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under mild, ambient conditions, often using water as a green solvent. rsc.orgnih.gov The reaction involves the activation of the halide salt by the hypervalent iodine compound to form an electrophilic halogenating agent, which then reacts with the heterocycle. researchgate.netchem-station.com Mechanistic studies suggest an electrophilic substitution pathway for this process. rsc.orgnih.gov This method is praised for its efficiency, clean reaction profiles, and excellent yields. rsc.orgrsc.org
Stepwise Post-Synthetic Halogenation of Pyrazolo[1,5-a]pyridine Precursors
The synthesis of di-substituted pyrazolo[1,5-a]pyridines, such as the 3-bromo-5-chloro derivative, often relies on the stepwise halogenation of a pre-formed pyrazolo[1,5-a]pyridine core. This post-synthetic modification strategy allows for the controlled and regioselective introduction of different halogen atoms at specific positions on the heterocyclic ring.
The process typically begins with the synthesis of the parent pyrazolo[1,5-a]pyridine through methods like the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or intramolecular cyclizations. nih.govacs.org Once the core structure is obtained, it is subjected to a sequence of halogenation reactions. The regioselectivity of these reactions is dictated by the inherent electronic properties of the pyrazolo[1,5-a]pyridine ring and the choice of halogenating agent and reaction conditions. For instance, electrophilic halogenation often targets the electron-rich C3 position first. Subsequent halogenation at a different position, such as C5, may require different conditions or a different halogenating reagent. This stepwise approach is crucial for creating unsymmetrically substituted di-halo compounds. researchgate.netmdpi.com
Targeted Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine
The specific synthesis of this compound (CAS No. 960613-96-1) requires precise control over the introduction of bromine and chlorine atoms at the C3 and C5 positions, respectively. chemshuttle.comnih.gov This can be achieved through either sequential halogenation of the parent heterocycle or via one-pot methodologies starting from acyclic precursors.
A logical synthetic route to this compound involves a two-step halogenation sequence on the pyrazolo[1,5-a]pyridine core. The order of halogen introduction is critical and depends on the activating or deactivating effects of the first halogen substituent on the ring system for the second halogenation step.
One possible pathway involves the initial bromination of pyrazolo[1,5-a]pyridine. Given the high reactivity of the C3 position towards electrophiles, treatment with a brominating agent like N-Bromosuccinimide (NBS) would likely yield 3-bromopyrazolo[1,5-a]pyridine. The subsequent, more challenging chlorination at the C5 position would then be carried out on this brominated intermediate. This second step would likely require a potent chlorinating agent such as NCS, potentially with acid or another catalyst to overcome the deactivating effect of the bromine atom and direct the chlorine to the C5 position. organic-chemistry.org An alternative sequence would involve initial chlorination at C5 followed by bromination at C3. The feasibility of each pathway depends on the precise regiochemical control achievable at each step.
Advances in synthetic methodology have led to the development of one-pot procedures that combine cyclization and halogenation steps, offering a more efficient route to halogenated pyrazolo[1,5-a]pyridine analogs. A notable example is the K₂S₂O₈-promoted three-component reaction involving amino pyrazoles, 1,3-biselectrophilic reagents (like enaminones), and sodium halides. nih.govresearchgate.net
This method proceeds through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring, which is then immediately subjected to in-situ oxidative halogenation. nih.govacs.org To adapt this method for the synthesis of this compound, one might envision a tandem process. For example, a one-pot reaction using an appropriate aminopyrazole precursor and a chlorinated 1,3-biselectrophile could form the 5-chloropyrazolo[1,5-a]pyrimidine (B32228) intermediate. This could then be followed by the addition of NaBr and K₂S₂O₈ to achieve the C3-bromination in the same reaction vessel, yielding the final di-halogenated product. Such a one-pot, multi-reaction sequence offers advantages in terms of step- and atom-economy. nih.gov
Compound Index
| Compound Name | Abbreviation | Role |
|---|---|---|
| This compound | - | Target Compound |
| N-Chlorosuccinimide | NCS | Chlorinating Reagent |
| N-Bromosuccinimide | NBS | Brominating Reagent |
| Potassium persulfate | K₂S₂O₈ | Oxidant |
| Phenyliodine diacetate | PIDA | Hypervalent Iodine(III) Reagent / Oxidant |
| Dimethyl sulfoxide | DMSO | Catalyst / Solvent |
Reactivity and Derivatization Strategies of Halogenated Pyrazolo 1,5 a Pyridine Systems
Nucleophilic Aromatic Substitution (SNA r) Reactions
Displacement of Halogens with Amine Nucleophiles
There is no specific information available in the search results regarding the displacement of the bromo or chloro substituents on 3-Bromo-5-chloropyrazolo[1,5-a]pyridine with amine nucleophiles.
Displacement with Alkoxide and Other Heteroatom Nucleophiles
No research findings were found detailing the reaction of this compound with alkoxides or other heteroatom nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
While the Suzuki-Miyaura reaction is well-documented for the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, no studies detailing this reaction specifically on this compound are present in the search results. nih.govresearchgate.net
Buchwald-Hartwig Amination
There is no available literature describing the use of Buchwald-Hartwig amination to derivatize this compound.
Sonogashira Coupling
No specific examples or detailed findings for the Sonogashira coupling of this compound were found in the provided search results.
Negishi Coupling
The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. While specific studies detailing the Negishi coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar 3-bromo-pyrazolo[1,5-a]pyrimidine systems suggests that the bromine at the C3-position is the more reactive site for such cross-coupling reactions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
In analogous systems, acenaphthoimidazolylidene palladium complexes have been shown to be effective catalysts for Negishi cross-coupling reactions at low catalyst loadings. It is anticipated that this compound would react with various organozinc reagents (e.g., alkylzinc halides, arylzinc halides) at the C3-position under similar palladium-catalyzed conditions to yield 3-substituted-5-chloropyrazolo[1,5-a]pyridines. The reaction conditions would typically involve an inert atmosphere, an appropriate solvent such as THF or DMF, and a palladium catalyst, for instance, Pd(PPh₃)₄ or a more specialized catalyst system.
Stille Coupling
The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic halide. Similar to the Negishi coupling, the C3-bromo position of this compound is the expected site of reaction due to the higher reactivity of the C-Br bond.
Although direct examples for this specific substrate are scarce, studies on related halogenated heterocyclic systems indicate that Stille couplings are viable for introducing a variety of substituents. The reaction of this compound with an organostannane reagent (e.g., aryltributylstannane, vinyltributylstannane) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent would be the standard approach. The resulting products would be 3-aryl- or 3-vinyl-5-chloropyrazolo[1,5-a]pyridines. The choice of catalyst, ligand, and reaction conditions can be critical to achieving high yields and preventing side reactions.
C-H Functionalization Reactions
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
Direct C-H Arylation and Alkynylation
The direct arylation of the pyrazolo[1,5-a]pyridine (B1195680) core has been demonstrated, with palladium catalysis being a common strategy. For the this compound substrate, direct C-H functionalization would likely compete with the coupling at the C-Br bond. However, by carefully selecting the catalytic system and reaction conditions, it may be possible to achieve selective C-H activation. The most acidic protons in the pyrazolo[1,5-a]pyridine ring system are typically at the C3 and C7 positions. Given that the C3 position is already substituted with a bromine atom, the C7 position would be a likely candidate for direct C-H arylation.
For instance, palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridines with aryl halides has been reported to occur at the C7 position. researchgate.netresearchgate.net This suggests that this compound could potentially undergo direct arylation at the C7 position with various aryl halides in the presence of a palladium catalyst and a suitable base.
Direct C-H alkynylation of heteroaromatics is another important transformation. While specific examples for this compound are not available, copper-catalyzed C-H alkynylation has been successfully applied to other pyridine-containing heterocycles. nih.gov This methodology could potentially be adapted for the alkynylation of the pyrazolo[1,5-a]pyridine core, likely at the C7 position.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org
In the case of this compound, neither the bromo nor the chloro substituent is a classical directing group for ortho-metalation. However, if a suitable DMG were introduced onto the pyrazolo[1,5-a]pyridine ring, this strategy could enable highly regioselective functionalization. For example, the introduction of an amide or a methoxy (B1213986) group could direct lithiation to a specific C-H bond, allowing for the subsequent introduction of an electrophile. The inherent electronic properties and the substitution pattern of the starting material would significantly influence the feasibility and outcome of such a strategy.
Other Derivatization Reactions
Oxidation Reactions
The oxidation of the pyrazolo[1,5-a]pyridine ring system can lead to the formation of N-oxides or other oxidized products, which can serve as intermediates for further functionalization. The nitrogen atom in the pyridine (B92270) ring is a potential site for oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridine and its derivatives.
While specific studies on the oxidation of this compound are not prevalent in the literature, it is plausible that treatment with an oxidizing agent would lead to the formation of the corresponding N-oxide. The electronic effects of the halogen substituents would influence the reactivity of the ring towards oxidation. The resulting N-oxide could then be a substrate for various subsequent transformations, such as nucleophilic substitution or rearrangement reactions.
Deuteration for Mechanistic Elucidation
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule serves as a powerful tool for elucidating reaction mechanisms. In the context of halogenated pyrazolo[1,5-a]pyridine systems, such as this compound, deuterium labeling can provide critical insights into reaction pathways, the nature of intermediates, and the kinetics of a given transformation. beilstein-journals.org While specific studies on the deuteration of this compound are not extensively documented, the established methodologies for the parent pyrazolo[1,5-a]pyridine scaffold offer a clear blueprint for such investigations. d-nb.infonih.gov
A common strategy for the deuteration of pyrazolo[1,5-a]pyridines involves an α-H/D exchange of 1-aminopyridinium cations in the presence of a deuterium source, typically deuterium oxide (D₂O), under basic conditions. d-nb.infonih.gov This is then followed by a 1,3-cycloaddition to form the deuterated pyrazolo[1,5-a]pyridine ring system. d-nb.infonih.gov This approach has been shown to achieve a high degree of deuterium incorporation with high regioselectivity. d-nb.infonih.gov
For instance, the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been successfully accomplished using this method. d-nb.infonih.gov The process begins with the H/D exchange in 1-aminopyridinium salts in a basic D₂O solution, which is then followed by a cycloaddition reaction with acetylenes. d-nb.info The selection of the base and reaction conditions is crucial for efficient deuterium exchange.
The application of this deuteration strategy to this compound would likely involve a multi-step synthesis. The appropriately substituted pyridinium (B92312) salt would first be subjected to H/D exchange conditions to introduce deuterium at a specific position. Subsequent cyclization and halogenation steps would then yield the desired deuterated this compound.
Once synthesized, these deuterated analogues can be used in a variety of mechanistic studies. For example, by comparing the reaction rates of the deuterated and non-deuterated compounds (a kinetic isotope effect study), researchers can determine if a particular C-H bond is broken in the rate-determining step of a reaction. Furthermore, the position of the deuterium atom in the product can help to trace the movement of atoms and unravel complex rearrangement pathways. researchgate.net
The following interactive table summarizes the typical conditions and outcomes for the deuteration of pyrazolo[1,5-a]pyridine precursors, which could be adapted for this compound.
Table 1: Representative Conditions for the Synthesis of Deuterated Pyrazolo[1,5-a]pyridine Derivatives
| Precursor | Deuterium Source | Base | Reaction Conditions | Deuterated Product | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Aminopyridinium salt | D₂O | K₂CO₃ | 80 °C, 5 min | 7-D-pyrazolo[1,5-a]pyridine | >95 | d-nb.info |
| 4-Methyl-1-aminopyridinium salt | D₂O | K₂CO₃ | 80 °C, 5 min | 5-Methyl-7-D-pyrazolo[1,5-a]pyridine | >95 | d-nb.info |
The data in this table is based on the deuteration of precursor molecules to the pyrazolo[1,5-a]pyridine core. These examples demonstrate the high efficiency of deuterium incorporation that can be achieved under relatively mild conditions. The application of such methods to a precursor of this compound would be a valuable strategy for elucidating the mechanisms of its reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or other derivatization strategies.
Mechanistic Investigations of Pyrazolo 1,5 a Pyridine Formation and Functionalization
Proposed Mechanisms for Core Cyclization
The construction of the fused pyrazolo[1,5-a]pyridine (B1195680) ring system is typically achieved through cyclocondensation or annulation strategies, often involving the formation of key nitrogen-nitrogen and carbon-carbon bonds.
The synthesis of the pyrazolo[1,5-a]pyridine core often begins with the reaction between an aminopyridine derivative and a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov A common and versatile method is the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkenes or alkynes. acs.orgresearchgate.net
One plausible mechanistic pathway for cyclocondensation involves the following steps acs.orgacs.org:
Michael Addition : The process can be initiated by a Michael addition of an amino pyrazole (B372694) to an enaminone or a similar 1,3-biselectrophilic reagent. This forms an intermediate adduct. acs.org
Intramolecular Cyclization : The newly formed adduct undergoes an intramolecular cyclization. The amino group attacks one of the carbonyl carbons, leading to a heterocyclic intermediate. acs.orgacs.org
Dehydration and Aromatization : Subsequent elimination of water and another leaving group (like a secondary amine from the enaminone) leads to the formation of the aromatic pyrazolo[1,5-a]pyridine ring system. nih.govacs.org
An alternative pathway involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds. In this route, a proton transfer, often facilitated by an acid like acetic acid, activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation and cyclization to yield the final product. acs.org
| Starting Materials | Key Intermediates | Reaction Type | Final Core |
| Aminopyrazole + 1,3-Dicarbonyl Compound | Adduct from nucleophilic addition | Cyclocondensation | Pyrazolo[1,5-a]pyridine |
| N-iminopyridinium ylide + Alkyne/Alkene | Cycloadduct | [3+2] Cycloaddition | Pyrazolo[1,5-a]pyridine |
| N-amino-2-iminopyridine + β-ketoester | Dehydrogenated adduct | Oxidative C-C coupling & Cyclization | Pyrazolo[1,5-a]pyridine |
This table summarizes common reaction pathways for the formation of the pyrazolo[1,5-a]pyridine core.
Catalysts and oxidants play a pivotal role in many synthetic routes to pyrazolo[1,5-a]pyridines, influencing reaction rates, yields, and even mechanistic pathways.
Catalysts :
Acid/Base Catalysis : Both acidic and basic conditions are employed to facilitate the initial nucleophilic addition and subsequent cyclization/dehydration steps. nih.gov Acetic acid, for example, can act as a proton shuttle to activate substrates. acs.org
Transition Metal Catalysis : Transition metals like palladium, copper, rhodium, and gold are used to promote specific bond formations. acs.orgresearchgate.netresearchgate.net For instance, Rh(III) has been used to catalyze the annulation of 3-aminopyrazoles with aldehydes and sulfoxonium ylides. nih.gov Palladium catalysts are effective in cross-dehydrogenative coupling reactions leading to the heterocyclic core. researchgate.net Silver(I) and gold(III) salts have been shown to catalyze the intramolecular cyclization of N-amino-2-alkynyl-pyridinium salts. researchgate.net
Oxidants :
Molecular Oxygen (O₂) : In some cross-dehydrogenative coupling reactions, molecular oxygen serves as a green and readily available oxidant to facilitate the aromatization step. acs.org
Hypervalent Iodine Reagents : Reagents like Phenyliodine(III) diacetate (PIDA) can mediate oxidative [3+2] cycloadditions of N-aminopyridinium ylides. rsc.orgorganic-chemistry.org
Potassium Persulfate (K₂S₂O₈) : This strong oxidant is used in one-pot tandem reactions that involve both the cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core and subsequent oxidative halogenation. acs.orgnih.gov
Mechanistic Aspects of Halogenation Reactions
The introduction of halogen atoms at specific positions on the pyrazolo[1,5-a]pyridine ring, such as the bromine at C3 and chlorine at C5 to form the target compound, is a key functionalization step.
The halogenation of pyrazolo[1,5-a]pyridines typically proceeds via an electrophilic aromatic substitution mechanism. acs.orgrsc.org The pyrazole portion of the fused ring system is generally more electron-rich than the pyridine (B92270) part, making it more susceptible to electrophilic attack. The C3 position is particularly activated and is the most common site for electrophilic substitution. researchgate.netrsc.orgnii.ac.jp
The general mechanism involves:
Generation of the Electrophile : An electrophilic halogen species (e.g., Br⁺ or Cl⁺) is generated from a halogen source. Common halogenating agents include N-halosuccinimides (NBS, NCS), molecular halogens (Br₂, I₂), or systems like potassium halides with an oxidant. acs.orgrsc.orgnih.govresearchgate.net For example, a hypervalent iodine(III) reagent can react with a halide salt to form a hypohalite, which serves as the source of the electrophilic halogen. rsc.org
Attack by the Aromatic Ring : The π-system of the pyrazolo[1,5-a]pyridine ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromaticity of the ring and yielding the halogenated product. acs.org
The regioselectivity, which dictates why bromine attaches at C3 and chlorine at C5, is governed by the electronic properties of the heterocyclic system. Molecular orbital calculations predict that the C3 position is the most nucleophilic, leading to preferential substitution at this site. researchgate.netnii.ac.jp The introduction of a second halogen, such as chlorine at C5, would occur under more forcing conditions or on a pre-functionalized substrate, following similar principles of electrophilic substitution on the now modified ring system.
| Halogenating Agent | Role | Typical Position of Attack |
| N-Bromosuccinimide (NBS) | Source of electrophilic bromine (Br⁺) | C3 |
| N-Chlorosuccinimide (NCS) | Source of electrophilic chlorine (Cl⁺) | C3, C5 |
| KX + Oxidant (e.g., K₂S₂O₈) | Generates electrophilic halogen (X⁺) in situ | C3 |
| PIDA + Halide Salt | Forms hypohalite (source of X⁺) | C3 |
This table shows common reagents used for the electrophilic halogenation of pyrazolo[1,5-a]pyridines.
While electrophilic substitution is the dominant mechanism for halogenating aromatic heterocycles, radical pathways can also occur under specific conditions, though they are less commonly reported for this specific scaffold. youtube.comyoutube.com
A free radical halogenation mechanism typically involves three stages:
Initiation : A radical initiator, such as UV light (hν) or heat, causes homolytic cleavage of the halogen-halogen bond (e.g., Cl-Cl) to generate two halogen radicals. youtube.com
Propagation : A halogen radical abstracts a hydrogen atom from the substrate to form an aryl radical and HX. This aryl radical then reacts with a molecule of the halogen (e.g., Cl₂) to form the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com
Termination : The reaction ceases when two radicals combine.
For N-heterocycles, radical halogenation is not as selective as electrophilic substitution and can lead to a mixture of products. youtube.com More recently, methods involving photoredox catalysis have been developed to generate radicals under milder conditions, which can then participate in halogen-atom transfer (XAT) processes. nih.govacs.orgacs.org However, for the specific synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine, electrophilic pathways are the most established and predictable.
Mechanistic Insights into Cross-Coupling Reactions
The halogen atoms in this compound serve as valuable handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. nih.govnih.govresearchgate.netmdpi.com These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds.
The generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling, a common reaction for aryl halides, involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C3-Br) of the pyrazolo[1,5-a]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl.
Transmetalation : The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron compound.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Similar catalytic cycles, involving these fundamental steps of oxidative addition, transmetalation (or equivalent), and reductive elimination, are operative for other cross-coupling reactions like the Sonogashira (using a terminal alkyne and a copper co-catalyst), Buchwald-Hartwig (forming C-N bonds), and Heck reactions. nih.govacs.org The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations. nih.gov
Catalytic Cycles in Palladium-Mediated Transformations
Palladium-catalyzed cross-coupling and C-H functionalization reactions are powerful tools for modifying the pyrazolo[1,5-a]pyridine skeleton. nih.gov For a substrate like this compound, transformations can occur either at the carbon-halogen bonds (e.g., Suzuki or Buchwald-Hartwig coupling) or at a C-H bond (direct arylation).
A generalized catalytic cycle for a palladium-catalyzed C-H arylation of a pyrazolo[1,5-a]pyridine is believed to proceed through a Pd(II)/Pd(IV) or a concerted metalation-deprotonation (CMD) pathway. In one plausible mechanism, the active Pd(II) catalyst coordinates to the pyrazolo[1,5-a]pyridine substrate. researchgate.net C-H bond cleavage then occurs, forming a palladacycle intermediate. This step is often the rate-determining step and can be facilitated by a coordinating group or an external base/additive. researchgate.net The resulting organopalladium(II) species can then react with an aryl halide through oxidative addition to form a Pd(IV) intermediate. Subsequent reductive elimination yields the arylated pyrazolo[1,5-a]pyridine product and regenerates the active Pd(II) catalyst, allowing the cycle to continue. nih.gov
Alternatively, in cross-coupling reactions such as the Suzuki coupling, the cycle typically involves a Pd(0)/Pd(II) pathway. The cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) and concludes with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.
Ligand Effects on Reactivity and Regioselectivity
The choice of ligand coordinated to the palladium center is critical in controlling the reactivity and regioselectivity of the transformation. Ligands can influence the catalyst's stability, solubility, and electronic and steric properties, thereby dictating the reaction's efficiency and outcome. nih.gov
In the context of C-H functionalization, ligands can play a decisive role in determining which C-H bond is activated. For instance, in the direct arylation of pyridines, the use of 1,10-phenanthroline (B135089) as a ligand with a Pd(OAc)₂ catalyst was shown to promote C-3 selectivity. nih.gov For intramolecular C-H arylations of pyridine derivatives, phosphine (B1218219) ligands, including bulky Buchwald-type phosphines like CyJohnPhos and the more common triphenylphosphine (B44618) (PPh₃), have been shown to significantly improve reaction yields compared to ligand-less conditions. nih.govbeilstein-journals.org The steric bulk and electron-donating ability of these ligands can facilitate the crucial C-H activation and reductive elimination steps in the catalytic cycle.
The following table summarizes the effect of different ligands on the yield of an intramolecular palladium-catalyzed C-H arylation of a 2-quinolinecarboxyamide derivative, demonstrating the profound impact of ligand choice. nih.gov
| Entry | Ligand | Yield (%) |
| 1 | None | 59 |
| 2 | SPhos | 72 |
| 3 | XPhos | 84 |
| 4 | CyJohnPhos | 90 |
| 5 | PPh₃ | 94 |
Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation
Deuterium labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the synthesis of the pyrazolo[1,5-a]pyridine core, deuterium labeling has been used to confirm the reaction pathway starting from N-aminopyridinium salts. researchgate.net
One study demonstrated an efficient synthesis of 7-deutero-pyrazolo[1,5-a]pyridine derivatives. The mechanism involves an initial hydrogen/deuterium (H/D) exchange at the α-carbon of a 1-aminopyridinium salt precursor in a basic solution of deuterium oxide (D₂O). This specifically deuterated intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an acetylene (B1199291) derivative. The position of the deuterium atom in the final pyrazolo[1,5-a]pyridine product confirms that the α-carbon of the initial pyridinium (B92312) salt becomes the C-7 position of the fused heterocyclic ring. This experiment provides clear evidence for the proposed cycloaddition mechanism. researchgate.net The high degree of deuterium incorporation achieved under mild conditions underscores the utility of this method for mechanistic clarification. researchgate.net
Kinetic Isotope Effect (KIE) Studies in Pyrazolo[1,5-a]pyridine Chemistry
The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. It is a sensitive probe for determining whether a bond to that atom is broken in the rate-determining step of the reaction.
In the chemistry of pyrazolo[1,5-a]pyridines, KIE studies have been employed to understand the mechanism of palladium-catalyzed direct C-H/C-H cross-coupling reactions. For the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives via a palladium(II)-catalyzed cross-dehydrogenative coupling, a significant primary kinetic isotope effect was observed. researchgate.netfigshare.com
An intermolecular competition experiment between pyrazolo[1,5-a]pyridine and its deuterated counterpart (d₇-pyrazolo[1,5-a]pyridine) yielded a KIE value (kH/kD) of 3.1. researchgate.net
| Experiment | kH/kD | Implication |
| Intermolecular competition | 3.1 | C-H bond cleavage is involved in the rate-determining step. |
Computational and Theoretical Chemistry Studies on Pyrazolo 1,5 a Pyridine Derivatives
Density Functional Theory (DFT) Calculations
Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), researchers can calculate the most stable conformation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For the parent pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related structure, DFT calculations have been used to determine its optimized geometry. lookchem.com The introduction of halogen substituents at the C3 and C5 positions, as in 3-Bromo-5-chloropyrazolo[1,5-a]pyridine, would be expected to induce specific changes in the local and global geometry. The C-Br and C-Cl bond lengths would be defining features, and the electron-withdrawing nature of the halogens would subtly alter the bond lengths and angles throughout the fused ring system.
Electronic structure analysis involves examining the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions. researchgate.net For a molecule like this compound, the electronegative halogen atoms would create regions of positive potential on the adjacent carbon atoms and negative potential around themselves, significantly influencing how the molecule interacts with other reagents.
Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazolo[1,5-a]pyrimidine System (Note: This table is illustrative of typical data obtained from DFT calculations for a related heterocyclic system, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.38 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Length | C7-N1 | 1.37 Å |
| Bond Angle | C7-N1-N2 | 108.5° |
| Bond Angle | N1-N2-C3 | 110.2° |
| Dihedral Angle | C4-C5-C6-C7 | 0.5° |
This interactive table is based on typical values for related fused heterocyclic systems.
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov
In studies on related pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been used to determine the energies and distributions of these orbitals. rsc.orgbohrium.com The HOMO is typically distributed over the pyrazole (B372694) and pyridine (B92270) rings, indicating that these are the primary sites for electrophilic attack. The LUMO is also generally spread across the ring system. For this compound, the electron-withdrawing bromo and chloro substituents would be expected to lower the energies of both the HOMO and LUMO, potentially decreasing the HOMO-LUMO gap and affecting the molecule's reactivity and spectral properties. wuxiapptec.com
Table 2: Illustrative FMO Data for a Pyrazole Derivative (Note: This table presents example data from a DFT study on a pyrazole-containing compound to illustrate the concept, as specific values for this compound are not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.260 |
| LUMO | -0.552 |
| Energy Gap (ΔE) | 5.708 |
This interactive table is based on data for compound 2 in a related study. nih.gov
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. researchgate.net This allows for the modeling of reaction pathways, the identification of intermediates, and the characterization of transition states (TS). researchgate.net By calculating the activation energies associated with different pathways, chemists can predict which reaction is more likely to occur. researchgate.net For instance, in a study on the chlorination of a pyrazolo[1,5-a]pyridine derivative, DFT was used to explore the different possible reaction channels and analyze the energies of the transition states to explain the experimentally observed regioselectivity. researchgate.net This type of analysis for this compound could predict the most likely sites for further electrophilic or nucleophilic substitution by comparing the activation barriers for attack at different positions on the ring.
Reactivity Descriptors from Conceptual DFT
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic density. These reactivity descriptors are powerful tools for predicting and rationalizing the chemical behavior of molecules. researchgate.net
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. researchgate.net The electrophilicity index, in particular, quantifies the ability of a species to accept electrons. A higher value of ω indicates a stronger electrophile. These indices are invaluable for comparing the reactivity of a series of related compounds. For this compound, the presence of two electron-withdrawing halogens would likely result in a relatively high electrophilicity index compared to the unsubstituted parent compound, suggesting it is a good electron acceptor.
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors predict which atomic sites within the molecule are most reactive. Fukui functions (f(r)) are a key local descriptor, indicating the change in electron density at a particular point when an electron is added to or removed from the system. sci-hub.se
By analyzing the Fukui functions, one can predict the most likely sites for:
Nucleophilic attack (where an electron is added), indicated by the f+(r) function.
Electrophilic attack (where an electron is removed), indicated by the f-(r) function.
Radical attack , indicated by the f0(r) function.
In theoretical studies of pyrazolo[1,5-a]pyridine and related systems, Fukui indices have been successfully used to rationalize the observed regioselectivity in electrophilic substitution reactions. researchgate.netsci-hub.se For this compound, calculating the Fukui functions would allow for a precise prediction of which of the remaining C-H positions on the ring is most susceptible to electrophilic attack, providing guidance for synthetic chemists.
Prediction of Spectroscopic Properties (NMR, IR)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of heterocyclic compounds like pyrazolo[1,5-a]pyridines. researchgate.net These predictions are invaluable for confirming chemical structures, assigning experimental signals, and understanding the electronic structure's influence on spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been successfully used to establish the position of substituents on the heterocyclic ring by comparing calculated shifts with experimental data from 2D NMR experiments (HMBC & HMQC). researchgate.net Studies on related pyrazolopyridine systems have shown that theoretical calculations performed at the DFT/B3LYP level are in excellent agreement with experimental ¹H and ¹³C NMR spectroscopic data. nih.gov The analysis of the parent pyrazolo[1,5-a]pyrimidine system has allowed for the unambiguous assignment of all ¹³C resonances and a revision of previous assignments for H-5 and H-7 protons, based on 2D experiments and long-range ¹³C–¹H coupling constants. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations are also a reliable tool for predicting vibrational frequencies in IR spectra. dtic.mil For novel pyridine derivatives, DFT has been used to assign vibrational frequencies, with calculated results showing good agreement with experimental FT-IR spectra. nih.gov For example, the characteristic stretching frequency for a C≡N moiety was assigned at 2207 cm⁻¹, and NH₂ group frequencies were observed around 3460 and 3369 cm⁻¹. nih.gov In studies of imidazo[1,2-a]pyridine, a related fused system, DFT calculations using various functionals (BLYP, B3LYP, B3PW91) with a 6-31G(d) basis set have been employed to compute the geometry, frequency, and intensity of vibrational bands, leading to reliable vibrational assignments. researchgate.net Such computational approaches would be directly applicable to predicting the IR spectrum of this compound and identifying characteristic bands corresponding to its specific vibrational modes.
A summary of common computational methods for spectroscopic prediction is presented in the table below.
| Spectroscopic Technique | Common Computational Method | Typical Basis Set | Key Application |
| NMR | GIAO (Gauge-Including Atomic Orbital) within DFT | 6-311++G(d,p) | Prediction of ¹H and ¹³C chemical shifts for structural elucidation. mdpi.com |
| IR | DFT Frequency Calculations | B3LYP/6-31G(d) | Assignment of vibrational modes and prediction of IR band positions and intensities. researchgate.net |
pKa and Proton Exchange Studies
The acid dissociation constant (pKa) is a fundamental property that influences a molecule's solubility, membrane permeability, and protein binding, making it critical for drug design. researchgate.net Computational methods can provide accurate pKa predictions, which is particularly useful when experimental measurements are challenging.
For pyridine derivatives, pKa values have been determined using DFT methods (such as WB97XD, M062X, and B3LYP) with various basis sets. bas.bg Studies have shown that calculations incorporating a solvent model, like the WB97XD/6-31+Gdp method in a water phase, can yield pKa values that are highly consistent with experimental data. bas.bg For example, the calculated pKa for nicotinamide (B372718) was found to be 3.35, matching the literature value exactly. bas.bg While specific computational pKa studies on this compound are not present in the surveyed literature, these established methodologies for pyridine-containing heterocycles could be applied to predict its acidity and the likely sites of protonation, which are crucial for understanding its chemical reactivity and pharmacokinetic profile.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.
For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been instrumental in understanding their binding mechanisms to biological targets. In a study of CDK2 inhibitors, MD simulations demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in a 'flying bat' conformation within the ATP binding cleft, primarily through hydrogen bonds and hydrophobic contacts. nih.gov Similarly, for pyrazolo[1,5-a]pyridine analogues designed as PDE4 inhibitors, MD simulations were used to confirm the stability of docking-predicted binding modes and the reliability of the active conformations identified. nih.gov In a related pyrazolo[3,4-d]pyrimidine system, potential energy simulations by systematic rotation about a key bond were used to assess the energetic landscape of different molecular conformations. mdpi.com These examples highlight how MD simulations can be applied to this compound to explore its conformational space, identify low-energy conformers, and simulate its interactions with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are essential for exploring chemical space, understanding the structural requirements for a desired biological effect, and guiding the design of more potent molecules.
For the pyrazolo[1,5-a]pyrimidine scaffold, three-dimensional QSAR (3D-QSAR) analyses have been conducted to elucidate the structural features governing their activity as kinase inhibitors. In one study on 111 pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors, a comparative molecular similarity indices analysis (CoMSIA) model was developed. nih.gov This model, using steric, hydrophobic, and H-bond donor field descriptors, showed effective predictive capacity and generated contour maps indicating that bulky, hydrophobic features in certain regions are beneficial for activity, while H-bond donors in other areas are detrimental. nih.gov Another study on pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors developed a five-point pharmacophore model which explained that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for inhibition. nih.gov
These QSAR studies exemplify how computational exploration of the chemical space around the pyrazolo[1,5-a]pyridine core can rationalize observed structure-activity relationships and provide a roadmap for the synthesis of new derivatives with improved biological profiles. nih.govnih.gov
| QSAR Study | Molecular Target | Key Findings from Computational Model |
| Pyrazolo[1,5-a]pyrimidines nih.gov | CDK2/cyclin A | CoMSIA model indicated bulky and hydrophobic substituents in specific regions (R1, R4) enhance inhibitory activity. |
| Pyrazolo[1,5-a]pyridine Analogues nih.gov | Phosphodiesterase 4 (PDE4) | A five-point pharmacophore model (AHHRR.3) identified key features: one H-bond acceptor, two aromatic rings, and two hydrophobic groups. |
Future Directions and Emerging Research Avenues in Pyrazolo 1,5 a Pyridine Chemistry
Development of Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine (B1195680) Synthesis
In response to the growing need for environmentally benign synthetic processes, green chemistry principles are being increasingly integrated into the synthesis of pyrazolo[1,5-a]pyridines and related fused heterocycles. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Key green synthetic strategies that have been explored for the synthesis of the broader pyrazolo[1,5-a]pyrimidine (B1248293) class, which are applicable to pyrazolo[1,5-a]pyridines, include the use of alternative energy sources like microwave irradiation and ultrasound. nih.govresearchgate.net Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for creating fused heterocyclic compounds. nih.govnih.gov Similarly, ultrasound irradiation has been successfully employed to promote the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often in aqueous media, with advantages such as simple procedures, mild conditions, and short reaction times. researchgate.neteurjchem.comnih.gov These methods offer substantial improvements over conventional heating. nih.gov
The choice of solvent is another critical aspect of green synthesis. Methodologies using recyclable and benign reaction media like polyethylene glycol (PEG-400) or conducting reactions in water or under solvent-free conditions are being developed. eurjchem.com
In contrast, established methods for producing 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine often rely on more traditional, less green approaches. For instance, a common synthesis involves the bromination of 5-chloropyrazolo[1,5-a]pyrimidine (B32228) using reagents like bromine in glacial acetic acid or N-Bromosuccinimide in N,N-dimethylformamide. chemicalbook.com While effective, these methods involve halogenated reagents and volatile organic solvents, highlighting an opportunity for the development of greener alternatives for the specific halogenation of this scaffold.
| Green Chemistry Technique | Description | Advantages | Relevant Scaffolds |
|---|---|---|---|
| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation, promoting chemical reactions. researchgate.net | Short reaction times, mild conditions, high yields, suitability for aqueous media. researchgate.neteurjchem.com | Pyrazolo[1,5-a]pyrimidines. eurjchem.com |
| Microwave Irradiation | Employs microwave energy to heat reactions rapidly and efficiently. nih.gov | Significant reduction in reaction time, improved yields, enables solvent-free conditions. nih.govnih.gov | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines. nih.govnih.gov |
| Aqueous/Solvent-Free Conditions | Utilizes water as the solvent or eliminates the solvent entirely to reduce environmental impact. eurjchem.com | Reduced use of volatile organic compounds (VOCs), simplified workup, lower cost. eurjchem.com | Pyrazolo[1,5-a]pyrimidines. eurjchem.com |
Exploration of Novel Catalytic Systems for Advanced Functionalization
The functionalization of the pyrazolo[1,5-a]pyridine core is crucial for tuning its chemical and biological properties. Modern organic synthesis is increasingly relying on novel catalytic systems to achieve highly selective and efficient transformations that are not possible with classical methods. For the 3-Bromo-5-chloropyrazolo[1,5-a]pyridine scaffold, the existing bromine and chlorine atoms serve as valuable handles for cross-coupling reactions, while the C-H bonds on the heterocyclic core present opportunities for direct functionalization.
Palladium-catalyzed cross-coupling reactions are particularly prominent for derivatizing this class of compounds. nih.gov These methods enable the introduction of a wide array of substituents by forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed direct C-H activation has been developed for the regioselective arylation of pyrazolo[1,5-a]pyridines at the C-3 and C-7 positions. acs.orgresearchgate.net By carefully selecting additives like cesium(I) fluoride or silver(I) carbonate, the reaction can be directed to either position with good functional group compatibility. acs.orgresearchgate.net Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling allows for the direct linkage of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes, such as thiophenes and indoles, without requiring pre-activation of the C-H bonds. rsc.org
Other palladium-mediated reactions, including Stille, Suzuki, and Negishi couplings, have been effectively used to introduce phenyl, vinyl, and other groups onto the pyrazolo[1,5-a]pyridine ring system, typically starting from a halogenated precursor. thieme-connect.com These catalytic strategies are instrumental in building molecular complexity and creating libraries of compounds for screening and development. thieme-connect.comresearchgate.net
| Catalytic System | Transformation | Position(s) Functionalized | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Additive | Direct C-H Arylation | C-3 or C-7 | Regioselectivity is controlled by the choice of additive (CsF for C-3, Ag₂CO₃ for C-7). acs.orgresearchgate.net |
| Pd(OAc)₂ / AgOAc | Oxidative C-H/C-H Cross-Coupling | Not specified | Couples with five-membered heteroarenes without pre-activation. rsc.org |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Stille, Suzuki, Negishi Coupling | C-7 (from iodo-precursor) | Allows introduction of phenyl, vinyl, ethynyl, cyano, and amino groups. thieme-connect.com |
Integration of Flow Chemistry Methodologies in Synthesis
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology in modern organic chemistry, offering significant advantages over traditional batch processing. nih.gov Its application to the synthesis of heterocyclic scaffolds like pyrazolo[1,5-a]pyridine is a promising avenue for more efficient, safer, and scalable production. mdpi.com
The key benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and reaction time, which is achieved through the use of microreactors with high surface-area-to-volume ratios. This precise control can lead to higher yields, improved selectivity, and a reduction in by-product formation. Furthermore, the small reactor volumes enhance safety, particularly when dealing with hazardous reagents or highly exothermic reactions.
A notable example in the synthesis of this scaffold is the thermolysis of azidoacrylates in a continuous flow system to produce methyl pyrazolo[1,5-a]pyridine-2-carboxylate. mdpi.com This process, conducted at high temperatures in a coil reactor with a short residence time, resulted in a quantitative yield of the product without the need for further purification. mdpi.com The methodology proved effective for both milligram and gram-scale synthesis, demonstrating the scalability that is a hallmark of flow chemistry. mdpi.com While this specific example does not produce this compound, it illustrates the potential of flow methodologies to be adapted for the synthesis of various substituted pyrazolo[1,5-a]pyridines, potentially offering a safer and more efficient alternative to batch processes. nih.govmdpi.com
Application of Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of novel compounds is fundamental to chemical research. For this compound and its derivatives, a combination of advanced spectroscopic techniques is essential for complete characterization. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis. 1H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, specific chemical shifts and coupling constants are observed for the protons on the heterocyclic core. chemicalbook.com 13C NMR spectroscopy complements this by providing data on the carbon skeleton. nih.govacs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the precise connectivity between protons and carbons, especially in more complex, highly substituted derivatives.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. acs.org Analysis of the fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. asianpubs.org
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. acs.org For pyrazolo[1,5-a]pyridine derivatives, IR spectroscopy can confirm the presence of C=N, C=C, and Ar-H bonds. acs.org
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClN₃ | chemicalbook.com |
| Molecular Weight | 232.47 g/mol | chemicalbook.com |
| 1H NMR (250MHz, DMSO-d₆) | δ 9.22 (d, J=7.3Hz, 1H), 8.44 (s, 1H), 7.23 (d, J=7.2Hz, 1H) ppm | chemicalbook.com |
| 1H NMR (400 MHz, d₆-DMSO) | δ 9.18 (d, 1H), 8.41 (s, 1H), 7.19 (d, 1H) ppm (Note: Original source reports 2H for doublets, likely a typo) | chemicalbook.com |
| Technique | Information Provided |
|---|---|
| 1H & 13C NMR | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms, forming the basis of structural elucidation. nih.govacs.org |
| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed correlations between atoms (H-H, C-H), confirming the molecular structure and assignment of signals. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight, allowing for unambiguous confirmation of the elemental composition. acs.org |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups and bond types within the molecule. acs.org |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry. eurjchem.com |
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The combination of computational chemistry and experimental synthesis represents a modern paradigm in the development of new functional molecules. This synergistic approach allows for the rational design of compounds with specific, predetermined properties, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming trial-and-error experimentation. ekb.eg
For pyrazolo[1,5-a]pyridine derivatives, computational methods are widely used to predict molecular properties and guide synthetic efforts. nih.gov Molecular docking simulations, for example, are employed to predict how a molecule might bind to the active site of a biological target, such as a protein kinase. ekb.egekb.eg This information is crucial for designing potent and selective enzyme inhibitors, a significant application area for this scaffold. ekb.egnih.gov By visualizing the binding modes and key interactions, chemists can rationally design modifications to the molecular structure to improve affinity and selectivity. ekb.eg
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgresearchgate.net DFT calculations can help explain experimental observations, such as the photophysical properties of fluorescent pyrazolo[1,5-a]pyrimidines, by analyzing molecular orbitals and electronic transitions. rsc.org These calculations can also predict the reactivity of different sites on the molecule, guiding the design of new functionalization strategies.
This integrated approach, where computational predictions inform experimental design and experimental results validate and refine computational models, creates a powerful feedback loop. It enables a deeper understanding of structure-activity relationships and facilitates the efficient optimization of lead compounds like this compound for various applications. researchgate.net
| Computational Method | Application in Pyrazolo[1,5-a]pyridine Research | Purpose |
|---|---|---|
| Molecular Docking | Predicting the binding mode of derivatives in the active site of protein kinases (e.g., CDK2). ekb.egnih.govekb.eg | To guide the design of potent and selective enzyme inhibitors for therapeutic applications. ekb.eg |
| Density Functional Theory (DFT) | Investigating electronic structure, reactivity descriptors, and photophysical properties. rsc.orgresearchgate.net | To understand and predict molecular properties, reactivity, and rationalize experimental outcomes. rsc.org |
| ADME Prediction | In silico calculation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). ekb.egresearchgate.net | To assess the drug-likeness of designed compounds early in the discovery process. ekb.eg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-chloropyrazolo[1,5-a]pyridine, and how can intermediates be characterized?
- Answer : The synthesis typically involves cyclization of halogenated pyrazole precursors with chloro-substituted pyridine derivatives. Key steps include:
- Cyclization : Use of β-dicarbonyl compounds or 1,3-bis-electrophiles under basic conditions (e.g., KOtBu or NaH) to form the fused pyrazolo-pyridine core .
- Halogenation : Sequential bromination and chlorination via electrophilic substitution or metal-catalyzed cross-coupling (e.g., CuBr₂ for bromine introduction) .
- Characterization : Confirm intermediates using -NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm) and IR spectroscopy (C-Br stretch ~550–600 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~257–259 Da) .
- X-ray Crystallography : Resolve bond angles and halogen positions if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for halogenated pyrazolo[1,5-a]pyridine derivatives?
- Answer :
- Dynamic NMR Studies : Perform variable-temperature -NMR to detect rotational barriers in substituents (e.g., hindered rotation of bromine/chlorine groups) .
- DFT Calculations : Compare experimental -NMR shifts with computational models (B3LYP/6-31G* level) to validate electronic environments .
- Heteronuclear Correlation (HETCOR) : Map - couplings to assign ambiguous peaks .
Q. What strategies optimize the regioselectivity of halogenation in pyrazolo[1,5-a]pyridine systems?
- Answer :
- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., -NO₂) at position 3 to direct bromine/chlorine to positions 5 and 7 .
- Metal Catalysis : Use Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling to install halogens post-cyclization, avoiding competing side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates at electron-deficient positions .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify sites prone to nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) to prioritize synthetic modifications for bioactivity .
Methodological Challenges and Solutions
Q. What experimental precautions mitigate decomposition of this compound during storage?
- Answer :
- Storage Conditions : Seal under inert gas (Ar/N₂) at -20°C in amber vials to prevent photolytic debromination .
- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
